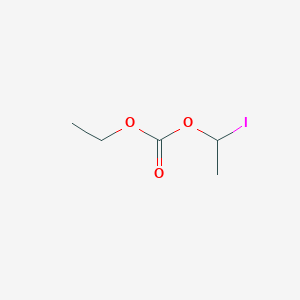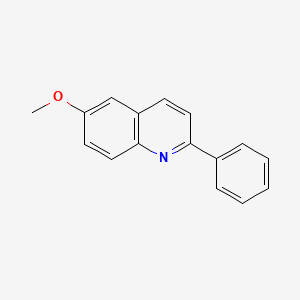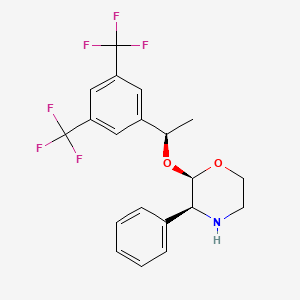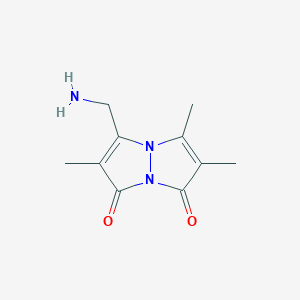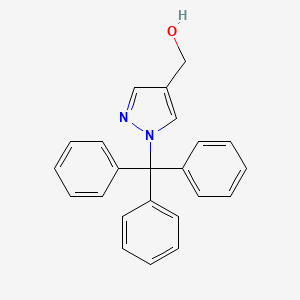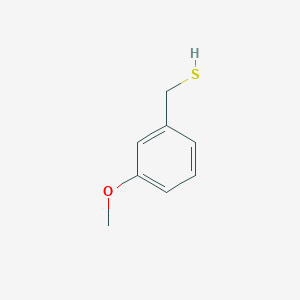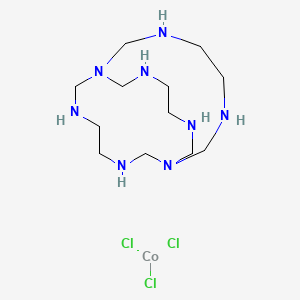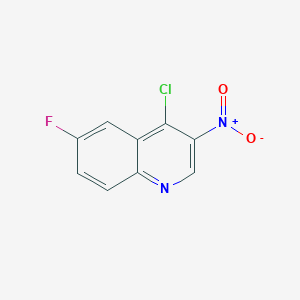
4-クロロ-6-フルオロ-3-ニトロキノリン
説明
4-Chloro-6-fluoro-3-nitro-quinoline is a useful research compound. Its molecular formula is C9H4ClFN2O2 and its molecular weight is 226.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-fluoro-3-nitro-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-fluoro-3-nitro-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌用途
キノリン誘導体は、V. cholera、B. subtilis、K. pneumoniae、S. aureus、およびE. coliなどのさまざまな細菌株に対する抗菌可能性について評価されています。 「4-クロロ-6-フルオロ-3-ニトロキノリン」は、他のキノリンと構造的に類似しており、抗菌活性を示しているため、同様の研究用途に使用できる可能性があります .
医薬品合成
フルオロキノロンは、抗菌薬の合成において重要です。 たとえば、シプロフロキサシン塩酸塩は、フルオロキノロンがその合成の中間体となる例です 。「4-クロロ-6-フルオロ-3-ニトロキノリン」は、同様の医薬品化合物の合成における中間体または前駆体として役立つ可能性があります。
有機合成と染料生産
「4-クロロ-6-フルオロ-3-ニトロキノリン」と一部の構造的特徴を共有する「4-フルオロ-3-ニトロアニリン」などの化合物は、市販のヘアダイの製造に使用され、有機合成において重要な中間体です 。これは、「4-クロロ-6-フルオロ-3-ニトロキノリン」もこれらの分野で用途が見出される可能性があることを示唆しています。
プロテオミクス研究
「4-クロロ-6-フルオロ-3-ニトロキノリン」は、タンパク質とその相互作用を研究するために、この分野で使用されているプロテオミクス研究のための特殊製品として購入できます .
文献レビューとデータ分析
フルオロキノリンに関するデータの文献レビューは、過去10年ほどのこれらの化合物の合成と用途に関する洞察を提供することができます 。これは、構造的アナログと比較することで、「4-クロロ-6-フルオロ-3-ニトロキノリン」に関する研究を導くことができます。
特性
IUPAC Name |
4-chloro-6-fluoro-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKXABQYVUAKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445405 | |
| Record name | 4-chloro-6-fluoro-3-nitro-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-07-8 | |
| Record name | 4-Chloro-6-fluoro-3-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99010-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6-fluoro-3-nitro-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone](/img/structure/B1600616.png)
